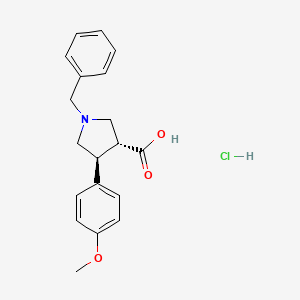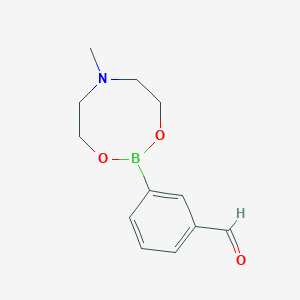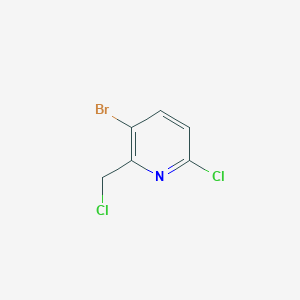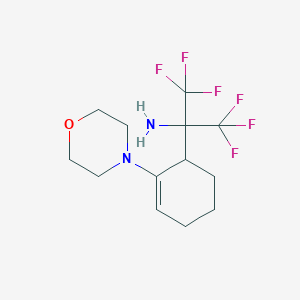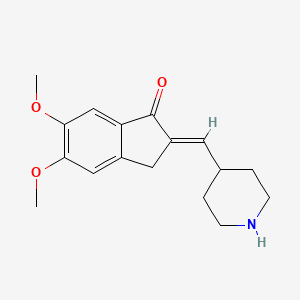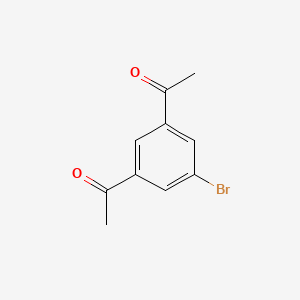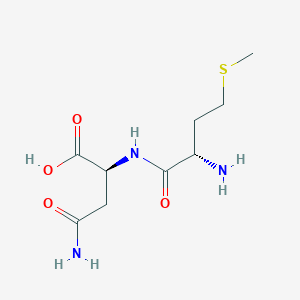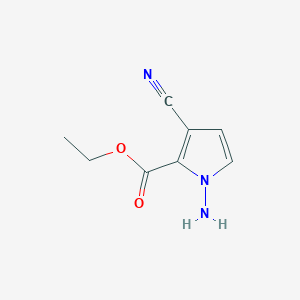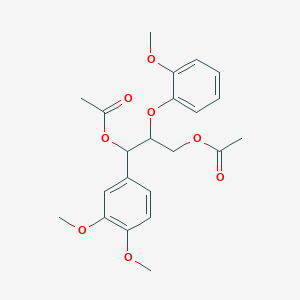
Tolcapone 3-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolcapone 3-beta-D-Glucuronide is a metabolite of Tolcapone, a drug used as an adjunct therapy in the treatment of Parkinson’s disease. Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines . This compound is pharmacologically inactive and is primarily excreted in the urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tolcapone 3-beta-D-Glucuronide is synthesized from Tolcapone through a glucuronidation reaction. This process involves the addition of a glucuronic acid moiety to Tolcapone, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes in a controlled environment to ensure high yield and purity. The reaction conditions include optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid .
Análisis De Reacciones Químicas
Types of Reactions
Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products Formed
The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .
Aplicaciones Científicas De Investigación
Tolcapone 3-beta-D-Glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Tolcapone. It serves as a marker to understand the drug’s metabolic pathways and to evaluate the efficiency of glucuronidation in different biological systems . Additionally, it is used in studies related to drug-drug interactions and the impact of genetic variations on drug metabolism .
Mecanismo De Acción
Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing.
Uniqueness
Tolcapone 3-beta-D-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation. This pathway is essential for the drug’s excretion and helps mitigate potential hepatotoxicity associated with Tolcapone .
Propiedades
Fórmula molecular |
C20H19NO11 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1 |
Clave InChI |
QQQCXCUCFPMHBX-ABZWTPRMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
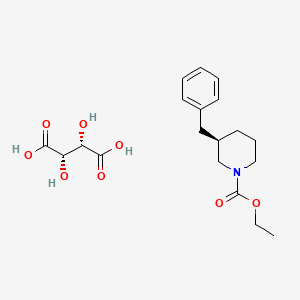
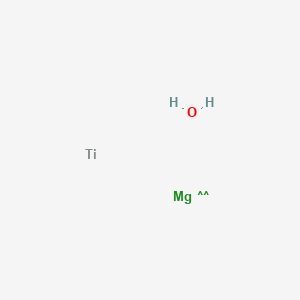
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
